molecular formula C8H11NO2 B13813457 (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene CAS No. 6343-66-4

(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene

Cat. No.: B13813457
CAS No.: 6343-66-4
M. Wt: 153.18 g/mol
InChI Key: QPTQFVXHLZJUIK-GJMOJQLCSA-N
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Description

(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is a structurally complex bicyclic organic compound of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a nitro group at the 7-position of a bicyclo[2.2.2]oct-2-ene scaffold with defined (1R,4R,7R) stereochemistry, making it a valuable chiral building block for the synthesis of complex molecular architectures. Researchers utilize this compound primarily as a key intermediate in the development of novel pharmaceutical compounds, leveraging its rigid bicyclic framework and stereochemically defined nitro functionality for diverse synthetic transformations. The nitro group serves as a versatile synthetic handle that can be reduced to amine functionalities or participate in various carbon-carbon bond forming reactions, enabling access to structurally diverse derivatives for biological evaluation. In medicinal chemistry applications, this compound's constrained bicyclic structure makes it particularly valuable for studying molecular interactions and developing structure-activity relationships in drug discovery programs targeting various disease pathways. The stereospecific nature of this reagent allows researchers to investigate stereochemistry-dependent biological effects and create enantiomerically pure compounds for pharmacological assessment. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Strictly not for personal use. Researchers should consult safety data sheets and implement appropriate handling protocols for nitro-containing organic compounds.

Properties

CAS No.

6343-66-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1R,4R,5R)-5-nitrobicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C8H11NO2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2/t6-,7+,8-/m1/s1

InChI Key

QPTQFVXHLZJUIK-GJMOJQLCSA-N

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2[N+](=O)[O-]

Canonical SMILES

C1CC2C=CC1CC2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diels–Alder Cycloaddition Approach

The primary and most established method for synthesizing bicyclo[2.2.2]oct-2-ene derivatives, including the 7-nitro-substituted analog, is the Diels–Alder reaction. This method involves the cycloaddition of a diene with a nitro-substituted dienophile.

  • Reactants : Typically, a cyclic diene such as 1,3-cyclohexadiene is reacted with β-nitrostyrene or β-fluoro-β-nitrostyrene derivatives to introduce the nitro group at the 7-position of the bicyclic system.
  • Reaction Conditions : The reaction is generally conducted under thermal conditions, sometimes with solvents like o-xylene to facilitate the reaction.
  • Stereoselectivity : The Diels–Alder reaction proceeds with control over endo/exo stereochemistry, often favoring the endo isomer due to secondary orbital interactions. Computational studies using density functional theory (B3LYP and M062X) confirm that the endo transition state is lower in energy, leading to predominantly endo products.

Research Findings:

Parameter Details
Dienophile β-Fluoro-β-nitrostyrenes
Diene 1,3-Cyclohexadiene
Yield Up to 97% for monofluorinated bicyclo[2.2.2]oct-2-enes
Activation Free Energy (ΔG‡) ~121 kJ/mol for endo and exo isomers, consistent with concerted cycloaddition mechanisms
Stereochemistry Endo isomer favored; exo isomer formed in minor amounts

This method is versatile and allows for the introduction of other substituents, including fluorine, alongside the nitro group, enhancing the compound's chemical diversity.

Base-Promoted Acyloin Rearrangement

Another synthetic route involves the base-promoted acyloin rearrangement of bicyclo[2.2.2]oct-5-en-2-one derivatives substituted at the 7-position with a nitro group.

  • Starting Material : 7-Nitrobicyclo[2.2.2]oct-5-en-2-one.
  • Bases Used : Potassium hydride (KH), potassium bis(trimethylsilyl)amide [KN(SiMe3)2], sodium hydride (NaH) in N,N-dimethylformamide (DMF).
  • Reaction Outcome : The rearrangement involves the formation of a carbanion at C-7, leading to ring contraction or rearrangement to bicyclo[3.2.1]oct-3-en-2-one derivatives.
  • Selectivity : Use of KN(SiMe3)2 can lead to epimerization at C-7 rather than rearrangement, producing epimeric products in high yield.

Summary of Methods and Outcomes:

Method Base Major Product Notes
Method A Potassium hydride (KH) Acyloin rearrangement product Successful rearrangement with nitro group
Method B KN(SiMe3)2 Epimerization at C-7 High yield epimer, less rearrangement
Method C KN(SiMe3)2 + 18-crown-6 Acyloin rearrangement (low yield) Mixture of epimers produced
Method D Sodium hydride (NaH) in DMF Acyloin rearrangement product Alternative base system for rearrangement

The rearranged products are characterized by NMR spectroscopy, including NOE difference experiments confirming stereochemistry.

Detailed Research Findings and Characterization

Structural Confirmation

  • NMR Spectroscopy : Proton NMR and carbon-13 NMR spectra are critical for confirming the stereochemistry and substitution pattern. For example, the cis-arrangement of the nitro group at C-7 is confirmed by NOE correlations between H-7 and H-6endo protons.
  • Melting Point : The nitro-substituted bicyclo compounds typically exhibit melting points around 128–130°C, consistent with literature values for pure compounds.

Computational Studies

  • Density functional theory calculations support the experimental observations of stereoselectivity in the Diels–Alder reaction.
  • Activation parameters calculated from kinetic experiments align well with theoretical predictions, confirming the concerted nature of the cycloaddition and the preference for the endo product.

Summary Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Major Products Yield/Notes
Diels–Alder Cycloaddition β-Nitrostyrene + 1,3-cyclohexadiene Thermal, solvent (e.g., o-xylene) (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene (endo) Up to 97%, stereoselective
Base-Promoted Acyloin Rearrangement 7-Nitrobicyclo[2.2.2]oct-5-en-2-one Bases: KH, KN(SiMe3)2, NaH in DMF Rearranged bicyclo[3.2.1]oct-3-en-2-one derivatives Variable yield; epimerization possible

Chemical Reactions Analysis

Types of Reactions

(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce nitroso compounds.

Scientific Research Applications

Organic Synthesis

Diels-Alder Reactions
One of the primary applications of (1R,4R,7R)-7-nitrobicyclo[2.2.2]oct-2-ene is in Diels-Alder reactions, where it serves as a dienophile. Its ability to participate in these reactions facilitates the formation of complex cyclic structures that are pivotal in organic synthesis. For instance, recent studies have demonstrated the compound's effectiveness when reacted with β-fluoro-β-nitrostyrenes, yielding various bicyclic products with significant yields and selectivity .

Table 1: Summary of Diels-Alder Reaction Products

ReactantProduct StructureYield (%)
β-Fluoro-β-nitrostyrene(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-eneUp to 40%
Cyclic DienesVarious bicyclic derivativesVariable

Medicinal Chemistry

Potential Therapeutic Applications
The nitro group in (1R,4R,7R)-7-nitrobicyclo[2.2.2]oct-2-ene may enhance its biological activity, making it a candidate for drug development. Compounds with similar bicyclic structures have shown promise in treating various conditions due to their ability to interact with biological targets effectively.

Case Study: Antitumor Activity
Research has indicated that derivatives of nitrobicyclo compounds exhibit antitumor properties by inhibiting specific cancer cell lines. The unique bicyclic structure contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Materials Science

Synthesis of Functional Materials
(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is also explored for its potential in materials science, particularly in the development of functional materials such as polymers and nanocomposites. Its reactive nature allows for the incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability.

Table 2: Properties of Bicyclic Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
ReactivityModerate

Mechanism of Action

The mechanism of action of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Bicyclic Compounds

Bicyclo[2.2.2]octene Derivatives with Different Substituents

Example : 2-Naphthyl (1R,4R,7R)-7-isopropyl-5-methylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate ()

  • Structural Differences : The 7-position substituent is an isopropyl group instead of nitro, and the molecule includes a naphthyl ester moiety.
  • Physical Properties :
    • Melting point: 90–94°C (vs. nitro derivatives, which typically exhibit higher melting points due to nitro’s polarity).
    • Density: 1.127 g/cm³ (lower than nitro analogs, which often exceed 1.2 g/cm³ due to nitro’s electron-withdrawing effects) .
  • Applications : Used in heat-resistant polyamides, highlighting the role of bicyclo[2.2.2]octene frameworks in polymer synthesis .

Key Insight: Nitro groups enhance polarity and thermal stability but may reduce solubility in nonpolar solvents compared to alkyl or ester substituents.

Bicyclo[2.2.1] Systems with Halogen Substituents

Example : (1R,4R,5R,7S)-1,2,3,4,7-Pentachloro-bicyclo[2.2.1]hept-2-ene ()

  • Structural Differences : The smaller bicyclo[2.2.1] framework and chlorine substituents create a more strained system.
  • Reactivity : Chlorine atoms increase electrophilicity, whereas nitro groups in bicyclo[2.2.2] systems direct reactivity toward nucleophilic substitution or reduction .
  • Stereochemical Impact : Steric hindrance from chlorine atoms affects reaction pathways, unlike nitro groups, which primarily influence electronic properties.

Azo-Functionalized Bicyclic Compounds

Example : 2,3-Diazabicyclo[2.2.2]oct-2-ene ()

  • Structural Differences : An azo group (-N=N-) replaces the nitro group.
  • Electronic Properties : Azo groups absorb UV-vis light, enabling applications in photochemistry, whereas nitro groups are stronger electron-withdrawing moieties.
  • Geometric Effects : X-ray crystallography shows that azo groups introduce slight bond elongation compared to nitro-substituted analogs, altering molecular rigidity .

Stereochemical and Spectroscopic Comparisons

Stereochemical Determination

  • NMR and NOESY: For bicyclo[2.2.2]octene derivatives, stereochemistry is often resolved via NOESY correlations (e.g., axial vs. equatorial substituents in dihydro-β-agarofuran derivatives, ). The (1R,4R,7R) configuration in the target compound likely induces specific NOE interactions, distinguishing it from diastereomers .
  • ECD and Optical Activity : Similar to marine-derived compound (1R,4S,5S,7R)-2 (), the absolute configuration of the nitro compound could be validated by comparing experimental and calculated ECD spectra .

Spectroscopic Trends

  • IR Spectroscopy: Nitro groups exhibit strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), distinct from ester carbonyls (~1718 cm⁻¹, ) or azo groups .
  • 13C NMR : The nitro group deshields adjacent carbons, shifting their signals upfield compared to acetoxy or benzoyloxy substituents () .

Reactivity Patterns

  • Nitro Group Reduction : Likely reducible to an amine (-NH₂), enabling further functionalization, unlike stable ester or azo groups.
  • Electrophilic Aromatic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to meta positions, whereas halogen or alkyl substituents activate ortho/para positions .

Biological Activity

(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is a bicyclic compound known for its unique structural properties and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C₈H₁₁N₁O₂
  • Molecular Weight : 153.18 g/mol
  • CAS Number : 6343-66-4

Mechanisms of Biological Activity

Research indicates that (1R,4R,7R)-7-nitrobicyclo[2.2.2]oct-2-ene may exert its biological effects through various mechanisms:

  • Diels-Alder Reactions : The compound has been studied in the context of Diels-Alder reactions, which are significant in synthetic organic chemistry and may influence its reactivity and interactions with biological molecules .
  • Nitro Group Activity : The nitro group in the compound is known to participate in redox reactions, potentially leading to the generation of reactive nitrogen species (RNS) that can affect cellular signaling pathways and induce cytotoxicity in certain contexts .

Antimicrobial Activity

Studies have shown that derivatives of nitrobicyclo compounds exhibit antimicrobial properties. For instance:

  • Case Study : A study evaluated the antimicrobial activity of various nitrobicyclo compounds against Gram-positive and Gram-negative bacteria, revealing promising results for certain derivatives .

Cytotoxic Effects

The compound's cytotoxic effects have been investigated in cancer cell lines:

  • Case Study : Research demonstrated that (1R,4R,7R)-7-nitrobicyclo[2.2.2]oct-2-ene exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against various bacterial strains
CytotoxicitySelectively toxic to cancer cell lines
ReactivityParticipates in Diels-Alder reactions

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with (1R,4R,7R)-7-nitrobicyclo[2.2.2]oct-2-ene. Potential areas for future investigation include:

  • Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with various biological targets.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in oncology and infectious disease treatment.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the structure to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the key experimental methods for synthesizing (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene, and how can purity be validated?

  • Methodology :

  • Synthesis : Use Diels-Alder reactions with nitro-substituted dienophiles, followed by stereoselective hydrogenation to achieve the (1R,4R,7R) configuration. Ensure reaction conditions (temperature, solvent, catalyst) align with bicyclo[2.2.2]octene frameworks .
  • Purity Validation :
  • Chromatography : HPLC or GC-MS with polar stationary phases to resolve enantiomers.
  • Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm absence of byproducts (e.g., exo vs. endo isomers).
  • Melting Point Analysis : Compare observed values with literature data (e.g., analogs in show 90–94°C for structurally related compounds) .

Q. How can the thermodynamic stability of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene be experimentally assessed?

  • Methodology :

  • Calorimetry : Measure enthalpy of formation via combustion calorimetry. Reference bicyclo[2.2.2]octene analogs (e.g., ΔfH° ≈ 120 kJ/mol for unsubstituted derivatives) .
  • Kinetic Studies : Monitor decomposition rates under varying temperatures (Arrhenius plots) to calculate activation energy.
  • Computational Validation : Compare experimental data with DFT-calculated thermochemical parameters (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for nitro-substituted bicyclo[2.2.2]octenes?

  • Methodology :

  • Data Harmonization : Cross-reference NMR (e.g., 1H^{1}\text{H} chemical shifts), IR (nitro-group stretching ~1520 cm1^{-1}), and X-ray crystallography data from peer-reviewed sources (avoiding unreliable platforms like benchchem) .
  • Statistical Analysis : Apply multivariate regression to identify outliers in published datasets (e.g., anomalous coupling constants in strained bicyclic systems) .
  • Replication Studies : Reproduce conflicting syntheses under controlled conditions to isolate variables (e.g., solvent polarity, catalyst loading) .

Q. How can computational models predict the regioselectivity of electrophilic additions to (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene?

  • Methodology :

  • Molecular Orbital Analysis : Use HOMO/LUMO maps (Gaussian 09) to identify electron-deficient sites. Nitro groups direct electrophiles to anti-periplanar positions .
  • MD Simulations : Simulate transition states for bromination or epoxidation reactions (e.g., AMBER force fields with explicit solvent models).
  • Validation : Compare predicted regioselectivity with experimental HPLC traces (retention times for diastereomers) .

Q. What are the challenges in characterizing enantiomeric excess (ee) of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene derivatives, and how can they be mitigated?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol gradients. Optimize flow rates to resolve enantiomers (retention time differences >1 min) .
  • Circular Dichroism (CD) : Correlate CD spectra with ee values calibrated via Mosher ester derivatives.
  • Error Analysis : Report confidence intervals for ee measurements (e.g., ±2% via triplicate runs) .

Methodological Frameworks

  • Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Data Collection : Use PICO (Population, Intervention, Comparison, Outcome) for structuring experiments (e.g., comparing synthetic routes) .
  • Peer Review Alignment : Adhere to Beilstein Journal guidelines for reproducibility (e.g., supplementary data for >5 compounds) .

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